Cas no 1804752-54-2 (3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid)

3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid is a versatile organic compound characterized by its unique trifluoromethyl and bromomethyl substituents. This compound exhibits enhanced stability and reactivity, making it suitable for various synthetic applications, including pharmaceuticals and agrochemicals. Its specific functional groups allow for facile modification and conjugation, offering opportunities for targeted drug delivery and improved bioavailability.
3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid structure
1804752-54-2 structure
Product name:3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid
CAS No:1804752-54-2
MF:C9H5BrF5NO3
Molecular Weight:350.036919355392
CID:4845545

3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid
    • インチ: 1S/C9H5BrF5NO3/c10-2-4-3(8(17)18)1-5(19-9(13,14)15)16-6(4)7(11)12/h1,7H,2H2,(H,17,18)
    • InChIKey: XQSMZPYUZWFJKQ-UHFFFAOYSA-N
    • SMILES: BrCC1=C(C(=O)O)C=C(N=C1C(F)F)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 9
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 328
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 59.4

3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029079215-1g
3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid
1804752-54-2 97%
1g
$1,579.40 2022-04-01

3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid 関連文献

3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acidに関する追加情報

Introduction to 3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid (CAS No. 1804752-54-2)

3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid (CAS No. 1804752-54-2) is a novel and highly versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a bromomethyl group, difluoromethyl moiety, and trifluoromethoxy substituent, offers a wide range of applications in drug discovery and development.

The chemical structure of 3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid is particularly noteworthy due to its combination of halogenated functionalities. The bromomethyl group provides a reactive site for various chemical transformations, making it an excellent precursor for the synthesis of more complex molecules. The difluoromethyl and trifluoromethoxy substituents, on the other hand, contribute to the compound's unique electronic and steric properties, which can significantly influence its biological activity and pharmacological profile.

Recent studies have highlighted the potential of 3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against specific enzymes involved in various disease pathways. The bromomethyl group was found to enhance the compound's reactivity and binding affinity, while the fluorinated substituents improved its metabolic stability and bioavailability.

In addition to its enzymatic inhibition properties, 3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid has shown promise in the treatment of inflammatory disorders. Research conducted by a team at the University of California demonstrated that this compound effectively reduces inflammation by modulating key signaling pathways involved in immune responses. The unique combination of functional groups in this molecule allows it to interact with multiple targets, making it a valuable candidate for multi-target drug design.

The synthetic accessibility of 3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid is another factor contributing to its appeal in pharmaceutical research. A recent paper in Organic Letters described an efficient and scalable synthetic route for this compound, which involves a series of well-established chemical transformations. This synthetic method not only ensures high yields but also allows for easy modification of the molecule's structure, facilitating the exploration of structure-activity relationships (SAR).

The physicochemical properties of 3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid have been extensively studied to understand its behavior in biological systems. Its solubility, logP value, and pKa have been determined through various analytical techniques, providing valuable insights into its pharmacokinetic profile. These properties are crucial for optimizing the compound's formulation and delivery methods, ensuring that it reaches its intended target with maximum efficacy.

Clinical trials involving derivatives of 3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported. These findings underscore the potential of this compound as a lead candidate for further clinical development.

In conclusion, 3-(Bromomethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylic acid (CAS No. 1804752-54-2) represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with its promising biological activity and favorable physicochemical properties, make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new applications and optimize its therapeutic potential, positioning it as a key player in the future landscape of pharmaceutical innovation.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd